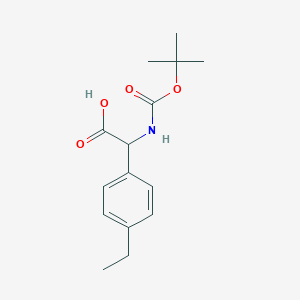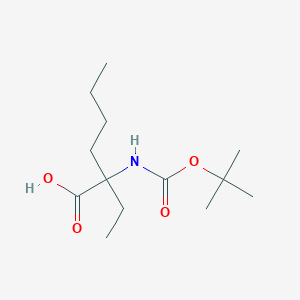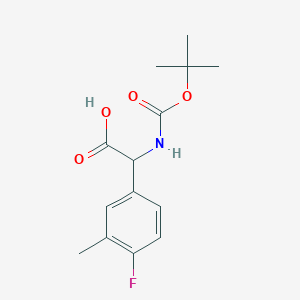
a-(Boc-amino)-4-fluoro-3-methylbenzeneacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “a-(Boc-amino)-4-fluoro-3-methylbenzeneacetic acid” is likely a derivative of an amino acid that has been protected with a Boc (tert-butyloxycarbonyl) group . The Boc group is a common protecting group used in organic chemistry, particularly in the synthesis of peptides . It is known for its stability towards most nucleophiles and bases .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Molecular Structure Analysis
The molecular structure of a Boc-protected amino acid involves the amino group of the amino acid being protected by the Boc group . This involves the formation of a carbamate linkage between the nitrogen of the amino group and the carbonyl carbon of the Boc group .Chemical Reactions Analysis
The Boc group can be removed (deprotected) under acidic conditions . This deprotection process generates tert-butyl cations, which can be scavenged by appropriate reagents to prevent alkylation of nucleophilic substrates . The Boc group is also stable towards most nucleophiles and bases .Mecanismo De Acción
The mechanism of Boc protection involves the nucleophilic attack of the amine on a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group . The tert-butyl carbonate then picks up the proton from the protonated amine, and tert-butyl bicarbonate breaks down into CO2 (gas) and tert-butanol .
Safety and Hazards
Boc-protected amino acids can be harmful if swallowed and can cause skin and eye irritation . They may also cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing when handling these compounds .
Direcciones Futuras
The use of Boc-protected amino acids in peptide synthesis is well-established, and recent research has focused on developing more environmentally friendly methods for peptide synthesis . For example, water-based peptide synthesis methods have been developed that utilize water-dispersible Boc-amino acids . These methods offer many advantages in terms of reaction efficiency and environmental impact .
Propiedades
IUPAC Name |
2-(4-fluoro-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-8-7-9(5-6-10(8)15)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAQFOPGHYWLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)O)NC(=O)OC(C)(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
a-(Boc-amino)-4-fluoro-3-methylbenzeneacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

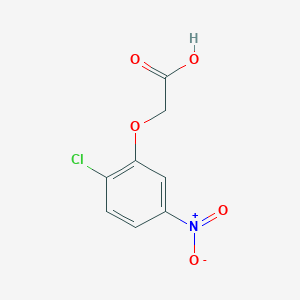


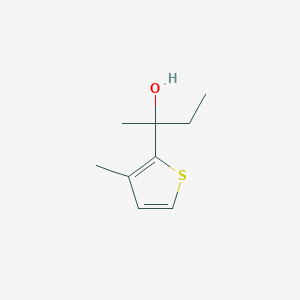

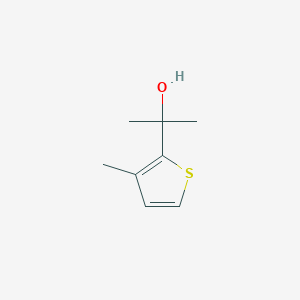

![3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile](/img/structure/B7895038.png)

![Morpholino(6-azaspiro[2.5]octan-1-yl)methanone](/img/structure/B7895050.png)

